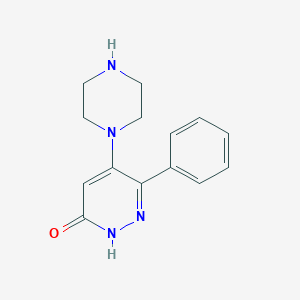

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Descripción general

Descripción

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group and a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Introduction of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution, where the pyridazine ring is reacted with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the piperazine moiety or electrophilic substitution at the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl halides, while electrophilic substitution may involve reagents like bromine or nitric acid.

Major Products

Oxidation: N-oxides of the piperazine moiety.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one has been explored for its potential pharmacological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory capabilities, which could be beneficial in treating various inflammatory diseases.

- Anticancer Properties : Preliminary investigations have shown potential anticancer activity, warranting further studies to understand its mechanism of action against cancer cells.

Biochemical Applications

In biochemical assays, this compound has been investigated as a ligand due to its ability to interact with various biological targets. The piperazine moiety enhances its binding affinity to receptors and enzymes, which is crucial for drug design and development.

Industrial Applications

In the chemical industry, this compound serves as an intermediate in synthesizing fine chemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to the creation of diverse derivatives with tailored properties.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to interact with biological targets, while the phenyl group can contribute to its overall binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

6-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety, which may result in different pharmacological properties.

5-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group, which can affect its binding affinity and specificity.

6-Phenyl-5-(morpholin-4-yl)pyridazin-3(2H)-one: Contains a morpholine moiety instead of piperazine, which can alter its chemical and biological properties.

Uniqueness

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the presence of both the phenyl group and the piperazine moiety, which can enhance its pharmacological profile by improving its binding interactions with biological targets and increasing its overall stability.

Actividad Biológica

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₆N₄O

Molecular Weight: 256.31 g/mol

CAS Number: 132814-16-5

The compound features a pyridazine ring substituted with both a phenyl group and a piperazine moiety, which enhances its pharmacological profile by improving binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Substitution with Phenyl Group: The introduction of the phenyl group is often done via Friedel-Crafts acylation.

- Introduction of Piperazine Moiety: This is accomplished through nucleophilic substitution under basic conditions.

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The piperazine moiety likely enhances its ability to interact with these targets, while the phenyl group contributes to binding affinity and specificity.

Antioxidant Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antioxidant properties. A study found that similar pyridazinones effectively scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .

Inhibition of Monoamine Oxidase (MAO)

A notable area of investigation for this compound is its inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects:

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

These findings suggest that compounds like T6 and T3 are promising candidates for treating neurodegenerative disorders such as Alzheimer's disease due to their selective inhibition of MAO-B .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that modifications in the structure can significantly enhance activity against various bacterial strains. For instance, substituents on the piperazine moiety were found to influence antibacterial potency, with certain analogs demonstrating improved efficacy against pathogens like N. meningitidis and H. influenzae .

Case Studies

- Neuroprotective Effects: A study investigated the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results showed significant protection against cell death, indicating its potential use in neurodegenerative diseases.

- Cytotoxicity Assessment: The cytotoxic effects were evaluated using healthy fibroblast cell lines (L929). The compound exhibited low toxicity at therapeutic concentrations, further supporting its safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLOOVKBRJZVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377632 | |

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132814-16-5 | |

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.